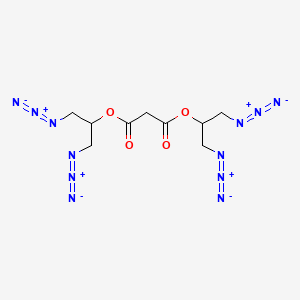
Bis(1,3-diazidopropan-2-yl) propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,3-diazidopropan-2-yl) propanedioate is a chemical compound known for its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-diazidopropan-2-yl) propanedioate typically involves the reaction of epichlorohydrin with sodium azide. This reaction results in the formation of 1,3-diazido-2-propanol, which is then further reacted with propanedioic acid to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) phenylacetylide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(1,3-diazidopropan-2-yl) propanedioate undergoes various types of chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azide groups can lead to the formation of amines.
Substitution: The azide groups can participate in nucleophilic substitution reactions to form triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include triazoles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(1,3-diazidopropan-2-yl) propanedioate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis(1,3-diazidopropan-2-yl) propanedioate involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reactivity is harnessed in various applications, including the synthesis of biologically active compounds and materials .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1,3-Diazido-2-propanol: A precursor in the synthesis of Bis(1,3-diazidopropan-2-yl) propanedioate.
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: A compound with similar reactivity and applications.
Uniqueness
This compound is unique due to its dual azide functionality, which allows for versatile reactivity and applications in various fields. Its ability to form triazoles through click chemistry makes it particularly valuable in synthetic and medicinal chemistry .
Properties
CAS No. |
188748-87-0 |
|---|---|
Molecular Formula |
C9H12N12O4 |
Molecular Weight |
352.27 g/mol |
IUPAC Name |
bis(1,3-diazidopropan-2-yl) propanedioate |
InChI |
InChI=1S/C9H12N12O4/c10-18-14-2-6(3-15-19-11)24-8(22)1-9(23)25-7(4-16-20-12)5-17-21-13/h6-7H,1-5H2 |
InChI Key |
NFOXIACICYSNSJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN=[N+]=[N-])OC(=O)CC(=O)OC(CN=[N+]=[N-])CN=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
methanone](/img/structure/B12566601.png)
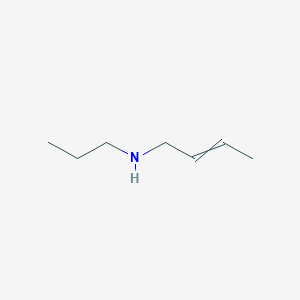
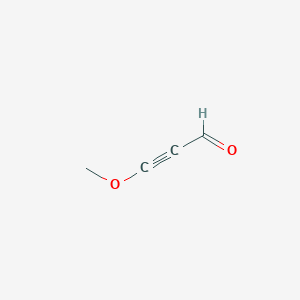
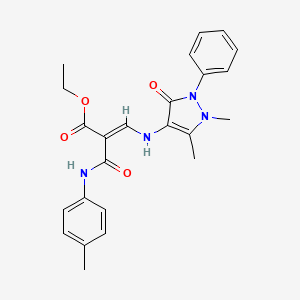
![N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B12566630.png)
![6-(Furan-2-yl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566637.png)
![Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12566642.png)

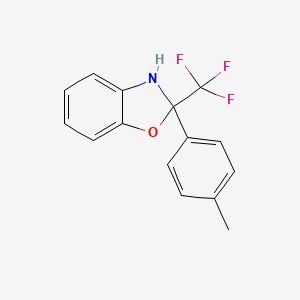
![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)

